![molecular formula C11H17NOS B2658981 N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide CAS No. 2224412-67-1](/img/structure/B2658981.png)
N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide, also known as TSO, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to induce apoptosis and inhibit cell proliferation. In neuroprotection, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to protect against oxidative stress and improve cognitive function. In inflammation, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to reduce inflammation and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide in lab experiments is its potential for various applications in cancer research, neuroprotection, and inflammation. Another advantage is its relatively simple synthesis method. However, one limitation of using N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are many potential future directions for research on N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further research is needed to optimize its synthesis method and improve its solubility in water.
In conclusion, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide is a chemical compound that has shown promise in various scientific research applications. Its potential applications in cancer research, neuroprotection, and inflammation make it an attractive target for future research. While its mechanism of action and biochemical effects are not fully understood, further research could help to identify specific targets for its activity and optimize its synthesis method.
Métodos De Síntesis
The synthesis of N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide involves a series of chemical reactions that begin with the reaction of 2-bromo-2-methylpropionic acid with thioacetamide to form a thiazolidine intermediate. This intermediate is then reacted with potassium tert-butoxide and allyl bromide to form the final product, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to protect against oxidative stress and improve cognitive function. In inflammation, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to reduce inflammation and improve wound healing.
Propiedades
IUPAC Name |
N-(6-thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-2-10(13)12-8-9-7-11(9)3-5-14-6-4-11/h2,9H,1,3-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVDKPQYAFGRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CC12CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

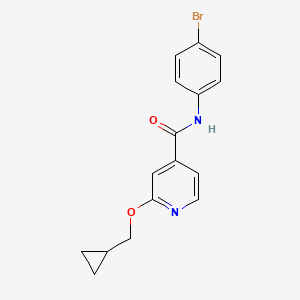
![2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B2658902.png)
![3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2658903.png)
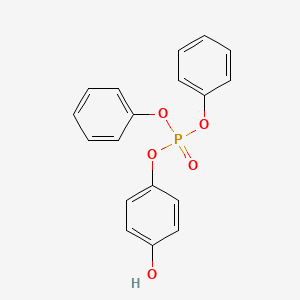
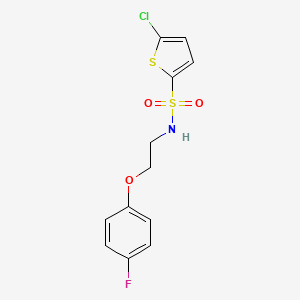
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2658907.png)
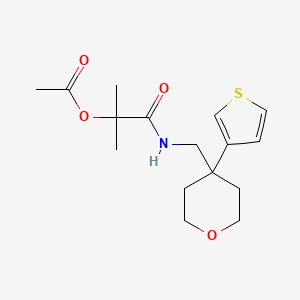
![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658912.png)

![3-cyclopropyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2658916.png)
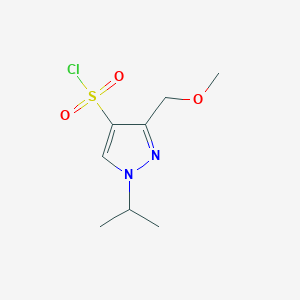
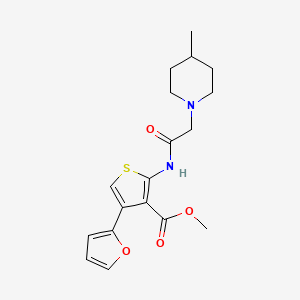
![N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide](/img/structure/B2658920.png)
![3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2658921.png)